molecular formula C8H4FN2NaO2 B8235001 Sodium;8-fluoroimidazo[1,5-a]pyridine-3-carboxylate

Sodium;8-fluoroimidazo[1,5-a]pyridine-3-carboxylate

Cat. No.: B8235001
M. Wt: 202.12 g/mol
InChI Key: AWANSCSYTRYXJH-UHFFFAOYSA-M
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Description

Sodium;8-fluoroimidazo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family This compound is characterized by the presence of a fluorine atom at the 8th position and a carboxylate group at the 3rd position of the imidazo[1,5-a]pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;8-fluoroimidazo[1,5-a]pyridine-3-carboxylate typically involves the cyclization of pyridinylaldimines with subsequent functionalization. One common method is the Cu(II)-mediated functionalization of α′-C(sp3)–H bonds of pyridinylaldimines, followed by cyclization to form the imidazo[1,5-a]pyridine ring . This reaction exploits the directing ability of heteroleptic aldimine and pyridine groups in the substrate, yielding the C–H functionalization of α′-methylene groups in a regioselective manner.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methodologies as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Sodium;8-fluoroimidazo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups on the imidazo[1,5-a]pyridine ring.

    Substitution: The fluorine atom and carboxylate group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized imidazo[1,5-a]pyridine derivatives, while substitution reactions can produce a variety of substituted imidazo[1,5-a]pyridine compounds.

Scientific Research Applications

Sodium;8-fluoroimidazo[1,5-a]pyridine-3-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of sodium;8-fluoroimidazo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom and carboxylate group play crucial roles in its binding affinity and selectivity towards these targets. The compound may act by modulating enzyme activity, receptor binding, or other cellular processes, depending on its specific application.

Comparison with Similar Compounds

Sodium;8-fluoroimidazo[1,5-a]pyridine-3-carboxylate can be compared with other similar compounds, such as:

Properties

IUPAC Name

sodium;8-fluoroimidazo[1,5-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2.Na/c9-5-2-1-3-11-6(5)4-10-7(11)8(12)13;/h1-4H,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWANSCSYTRYXJH-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2C(=O)[O-])C(=C1)F.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FN2NaO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.12 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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